

Cfm 1571 Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cfm 1571 hydrochloride

Cat. No.: B571468

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CAS Number: 1215548-30-3

Chemical Name: 1-Benzyl-3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide hydrochloride

This document provides an in-depth technical overview of **Cfm 1571 hydrochloride**, a potent stimulator of soluble guanylate cyclase (sGC). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and experimental applications of this compound.

Core Compound Information

Cfm 1571 hydrochloride is a small molecule belonging to the pyrazole class of compounds. It has garnered significant interest within the scientific community for its ability to modulate the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of various physiological processes, including vasodilation and inhibition of platelet aggregation.

Physicochemical Properties



Property	Value	
CAS Number	1215548-30-3	
Molecular Formula	C23H28N4O3·HCl	
Molecular Weight	444.95 g/mol	
Appearance	White to off-white solid	
Purity	≥98%	
Solubility	Soluble in DMSO and water	

Biological Activity

Parameter	Value	Description
EC50	5.49 μΜ	The half-maximal effective concentration for the stimulation of soluble guanylate cyclase (sGC).
IC50	2.84 μΜ	The half-maximal inhibitory concentration for collagen-induced platelet aggregation.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

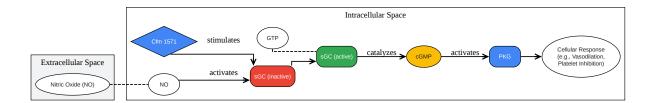
Cfm 1571 hydrochloride exerts its pharmacological effects by directly stimulating soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2][3][4] Under normal physiological conditions, NO, produced by nitric oxide synthases (NOS), diffuses into smooth muscle cells and binds to the heme moiety of sGC. This binding event triggers a conformational change in sGC, leading to its activation and the subsequent conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3]

cGMP acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a



decrease in intracellular calcium levels, leading to smooth muscle relaxation (vasodilation) and the inhibition of platelet aggregation.[1]

Cfm 1571, as an sGC stimulator, enhances the activity of sGC, leading to increased cGMP production even at low concentrations of NO. This makes it a promising therapeutic candidate for conditions associated with impaired NO bioavailability or endothelial dysfunction.



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NO-sGC-cGMP Signaling Pathway

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and biological evaluation of **Cfm 1571 hydrochloride**.

Synthesis of Cfm 1571 Hydrochloride

The synthesis of **Cfm 1571 hydrochloride** involves a multi-step process, beginning with the formation of a pyrazole core, followed by functionalization and final conversion to the hydrochloride salt. The following is a plausible synthetic route based on established pyrazole chemistry.

Step 1: Synthesis of 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylic acid

 React ethyl 3-oxo-4-phenylbutanoate with hydrazine hydrate in a suitable solvent such as ethanol under reflux to form the pyrazolone ring.



• Hydrolyze the resulting ester with a base like sodium hydroxide to yield the carboxylic acid.

Step 2: Synthesis of 1-benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylic acid

 Alkylate the hydroxyl group of the pyrazole derivative from Step 1 with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Step 3: Synthesis of 1-benzyl-3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

- Activate the carboxylic acid from Step 2 using a coupling agent like HATU (1[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
 hexafluorophosphate) in the presence of a non-nucleophilic base such as
 diisopropylethylamine (DIPEA).
- React the activated acid with 4-methoxyaniline to form the final amide product.

Step 4: Formation of Cfm 1571 Hydrochloride

- Dissolve the free base from Step 3 in a suitable solvent like diethyl ether or ethyl acetate.
- Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
- Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum to obtain Cfm 1571 hydrochloride.



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Synthetic Workflow for Cfm 1571 HCl

In Vitro sGC Activity Assay



This assay measures the ability of Cfm 1571 to stimulate the production of cGMP by purified sGC.

Materials:

- Purified recombinant human sGC
- Assay buffer (e.g., 50 mM TEA, pH 7.5, 2 mM MgCl₂, 1 mM DTT, 0.1% BSA)
- Guanosine triphosphate (GTP)
- Cfm 1571 hydrochloride
- NO donor (e.g., DEA/NO)
- · cGMP enzyme immunoassay (EIA) kit

Procedure:

- Prepare a reaction mixture containing assay buffer, purified sGC, and varying concentrations of Cfm 1571 hydrochloride.
- Pre-incubate the mixture at 37°C for 10 minutes.
- Initiate the reaction by adding GTP and, if desired, an NO donor.
- Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
- Terminate the reaction by adding a stop solution (e.g., EDTA).
- Measure the amount of cGMP produced using a commercial cGMP EIA kit according to the manufacturer's instructions.
- Plot the cGMP concentration against the Cfm 1571 concentration to determine the EC₅₀ value.

In Vitro Platelet Aggregation Assay



This assay assesses the inhibitory effect of Cfm 1571 on platelet aggregation induced by an agonist like collagen.

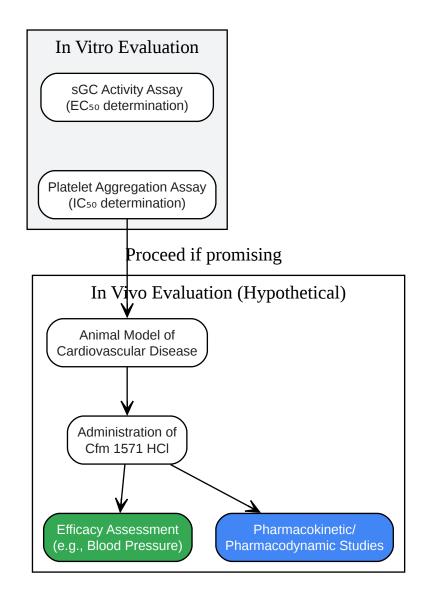
Materials:

- Freshly drawn human blood anticoagulated with sodium citrate
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
- Collagen (agonist)
- Cfm 1571 hydrochloride
- Light transmission aggregometer

Procedure:

- Prepare PRP and PPP from whole blood by differential centrifugation.
- Adjust the platelet count in the PRP using PPP.
- Pre-incubate PRP samples with varying concentrations of Cfm 1571 hydrochloride or vehicle control at 37°C for a specified time.
- Place the samples in the aggregometer and establish a baseline light transmission.
- Induce platelet aggregation by adding a standard concentration of collagen.
- Monitor the change in light transmission over time, which corresponds to the extent of platelet aggregation.
- Calculate the percentage of inhibition of aggregation for each Cfm 1571 concentration compared to the vehicle control to determine the IC₅₀ value.





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General Experimental Workflow

Conclusion

Cfm 1571 hydrochloride is a valuable research tool for investigating the therapeutic potential of sGC stimulation. Its well-defined mechanism of action and potent biological activity make it a compound of interest for the development of novel treatments for cardiovascular and other related diseases. The experimental protocols provided herein offer a foundation for researchers to further explore the pharmacological properties of this compound.



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